molecular formula C16H19FN4 B12238772 4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12238772
M. Wt: 286.35 g/mol
InChI Key: DNAJUFUCDVAGNK-UHFFFAOYSA-N
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Description

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position and a piperazine ring at the 6-position, which is further substituted with a 4-fluorophenyl group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution at the 4-Position: The ethyl group can be introduced at the 4-position of the pyrimidine ring via an alkylation reaction using ethyl halides in the presence of a base.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction where the pyrimidine core reacts with a piperazine derivative.

    Substitution with 4-Fluorophenyl Group: The final step involves the substitution of the piperazine ring with a 4-fluorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-fluorophenyl group enhances its binding affinity to certain molecular targets, while the ethyl group at the 4-position of the pyrimidine ring contributes to its overall stability and bioavailability.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H19FN4/c1-2-14-11-16(19-12-18-14)21-9-7-20(8-10-21)15-5-3-13(17)4-6-15/h3-6,11-12H,2,7-10H2,1H3

InChI Key

DNAJUFUCDVAGNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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